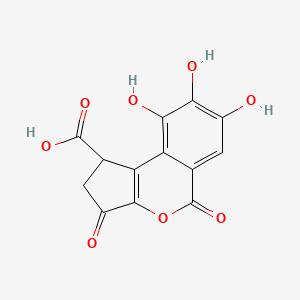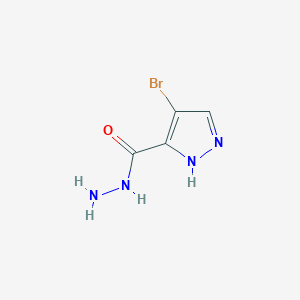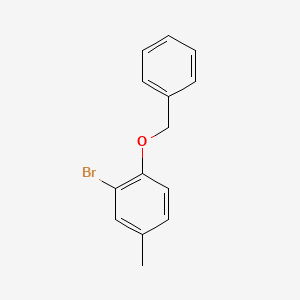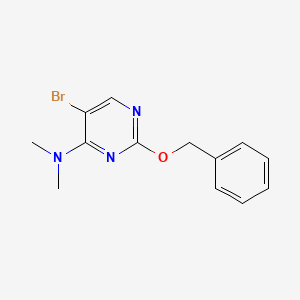
Brevifolincarbonsäure
Übersicht
Beschreibung
Brevifolincarboxylic acid is a polyphenolic compound that has been isolated from various plant species. It is known for its presence in the leaves of Punica granatum, as well as in Flueggea microcarpa and Euphorbia hirta. The compound has been the subject of several studies due to its interesting chemical properties and potential biological activities, such as antiviral and antioxidant effects .
Synthesis Analysis
While the papers provided do not detail a synthetic route for brevifolincarboxylic acid, they do describe its isolation from natural sources. For instance, it has been extracted from the leaves of Punica granatum and Flueggea microcarpa using chromatographic techniques . The compound has also been isolated from Euphorbia hirta, along with its derivatives, through the use of ethanol extraction followed by chromatographic separation .
Molecular Structure Analysis
The molecular structure of brevifolincarboxylic acid has been elucidated using various spectroscopic methods, including NMR spectroscopy. The 1H and 13C NMR spectra of brevifolincarboxylic acid have been recorded and assigned, providing valuable information about its molecular framework . Additionally, the absolute configurations of brevifolincarboxylic acid derivatives have been determined using single-crystal X-ray diffraction analysis and ECD data .
Chemical Reactions Analysis
Brevifolincarboxylic acid and its derivatives have been shown to participate in various chemical interactions. For example, the interaction between brevifolincarboxylic acid and bovine serum albumin has been studied, revealing that the compound binds to the protein through hydrophobic interactions and hydrogen bonding, inducing a conformational change in the protein . Moreover, methyl brevifolincarboxylate, a derivative of brevifolincarboxylic acid, has been found to inhibit the replication of influenza A virus by targeting the PB2 cap-binding domain .
Physical and Chemical Properties Analysis
The physical and chemical properties of brevifolincarboxylic acid have been characterized through various analytical techniques. The compound's interaction with light and its effect on biological systems have been studied using fluorescence, circular dichroism (CD), Fourier transform infrared (FT-IR), and Raman spectroscopy . Additionally, the crystal structure of brevifolincarboxylic acid has been determined, revealing intramolecular hydrogen bonds and a planar structure of the acid molecule . The compound's vasorelaxant effects have also been documented, showing its ability to affect vascular smooth muscle tone .
Wissenschaftliche Forschungsanwendungen
Antitumoraktivität
Brevifolincarbonsäure hat sich als Antitumoraktivität erwiesen . Es wurde gezeigt, dass es die Proliferation von PC-14-Lungenkrebszellen hemmt . Dies deutet darauf hin, dass es möglicherweise bei der Entwicklung neuer Antitumormittel eingesetzt werden könnte.
Anti-inflammatorische Aktivität
This compound zeigt auch anti-inflammatorische Aktivitäten . Es wurde festgestellt, dass es LPS-induzierte Erhöhungen der Stickstoffoxid (NO)-Produktion in RAW 264.7-Makrophagen reduziert . Dies deutet darauf hin, dass es zur Behandlung von entzündlichen Erkrankungen eingesetzt werden könnte.
Stickstoffoxid-Signalgebung
This compound ist an der Stickstoffoxid-Signalgebung beteiligt . Stickstoffoxid ist ein wichtiges Signalmolekül im Körper, das an einer Vielzahl von physiologischen und pathologischen Prozessen beteiligt ist. Die Wirkung von this compound auf die Stickstoffoxidproduktion legt nahe, dass es in der Forschung zu diesen Prozessen eingesetzt werden könnte.
Immunologie & Entzündung
This compound hat Anwendungen im Bereich der Immunologie und Entzündung . Seine entzündungshemmenden Eigenschaften deuten darauf hin, dass es zur Untersuchung von Immunreaktionen und zur Entwicklung neuer Behandlungen für entzündliche Erkrankungen eingesetzt werden könnte.
Radikal-scavenging-Effekte
Es wurde festgestellt, dass this compound Radikal-scavenging-Effekte aufweist . Dies deutet darauf hin, dass es bei der Entwicklung neuer Antioxidantien eingesetzt werden könnte.
Naturstoffforschung
This compound ist ein Naturstoff, der in bestimmten Pflanzen vorkommt . Dies macht es im Bereich der Naturstoffforschung interessant, wo es zur Untersuchung der bioaktiven Verbindungen verwendet werden könnte, die von Pflanzen produziert werden.
Wirkmechanismus
Target of Action
Brevifolincarboxylic acid primarily targets the aryl hydrocarbon receptor (AhR) and α-glucosidase . The aryl hydrocarbon receptor is a protein that regulates the expression of several genes involved in biological and toxic responses to environmental pollutants. On the other hand, α-glucosidase is an enzyme that breaks down carbohydrates into simple sugars, playing a crucial role in carbohydrate metabolism .
Mode of Action
Brevifolincarboxylic acid exhibits an inhibitory effect on the aryl hydrocarbon receptor . By inhibiting this receptor, it can potentially modulate the gene expression controlled by AhR. Additionally, Brevifolincarboxylic acid acts as an inhibitor of α-glucosidase, with an IC50 value of 323.46 μM . This means it can inhibit the breakdown of carbohydrates by α-glucosidase, thereby affecting the absorption of carbohydrates in the body .
Pharmacokinetics
A high-performance liquid chromatography triple quadrupole tandem mass spectrometry (hplc–qqq–ms/ms) method has been developed for the simultaneous quantification of brevifolincarboxylic acid and other compounds in rat plasma after oral administration . This suggests that Brevifolincarboxylic acid can be absorbed and detected in the bloodstream following oral administration .
Result of Action
The molecular and cellular effects of Brevifolincarboxylic acid’s action are likely related to its inhibitory effects on the aryl hydrocarbon receptor and α-glucosidase. By inhibiting these targets, Brevifolincarboxylic acid could potentially modulate gene expression controlled by AhR and affect carbohydrate metabolism .
Action Environment
The action of Brevifolincarboxylic acid can be influenced by various environmental factors. For instance, its stability and efficacy could be affected by storage conditions . It should be stored in a closed container, away from heat sources and oxidizing agents . Furthermore, its solubility in different solvents can impact its bioavailability and hence its pharmacological action .
Eigenschaften
IUPAC Name |
7,8,9-trihydroxy-3,5-dioxo-1,2-dihydrocyclopenta[c]isochromene-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8O8/c14-5-2-4-7(10(17)9(5)16)8-3(12(18)19)1-6(15)11(8)21-13(4)20/h2-3,14,16-17H,1H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFJWMFPFMLRLMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C(C1=O)OC(=O)C3=CC(=C(C(=C32)O)O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![3-[3-(Dimethylamino)propoxy]benzaldehyde](/img/structure/B1278109.png)




